molecular formula C20H17ClN4O5S B2606775 5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 450338-90-6

5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No.: B2606775
CAS No.: 450338-90-6
M. Wt: 460.89
InChI Key: SEWMITZHMKXBOQ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide: is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorine Atom: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Nitrobenzamide Group: This step involves the coupling of the nitrobenzamide moiety to the thieno[3,4-c]pyrazole core, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole core.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrobenzamide group suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the thieno[3,4-c]pyrazole core might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chloro-N,3-dimethylbenzamide
  • 4-chloro-3,5-dimethylphenol

Uniqueness

Compared to similar compounds, 5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has a unique combination of functional groups and a complex structure. This makes it particularly interesting for applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O5S/c1-11-4-3-5-17(12(11)2)24-19(15-9-31(29,30)10-16(15)23-24)22-20(26)14-8-13(21)6-7-18(14)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWMITZHMKXBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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